molecular formula C10H9Cl2FO2 B1410173 Ethyl 2,3-dichloro-5-fluorophenylacetate CAS No. 1803819-55-7

Ethyl 2,3-dichloro-5-fluorophenylacetate

Cat. No.: B1410173
CAS No.: 1803819-55-7
M. Wt: 251.08 g/mol
InChI Key: XJMANICCFUVZSY-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-5-fluorophenylacetate is an organic compound with the molecular formula C10H9Cl2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dichloro-5-fluorophenylacetate typically involves the esterification of 2,3-dichloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorophenylacetic acid and ethanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of this compound.

    Hydrolysis: 2,3-dichloro-5-fluorophenylacetic acid and ethanol.

    Oxidation: Various oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2,3-dichloro-5-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 2,3-dichloro-5-fluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Ethyl 2,3-dichloro-5-fluorophenylacetate can be compared with other phenylacetic acid derivatives such as:

    Ethyl 2,3-dichlorophenylacetate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Ethyl 2,3-difluorophenylacetate: Contains two fluorine atoms instead of chlorine, leading to variations in chemical properties and applications.

    Ethyl 2-chloro-5-fluorophenylacetate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-(2,3-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)4-6-3-7(13)5-8(11)10(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMANICCFUVZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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